6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1706458-97-0
VCID: VC4208577
InChI: InChI=1S/C12H13N3O2/c1-7-11(13-8(2)15(7)3)9-5-4-6-10(14-9)12(16)17/h4-6H,1-3H3,(H,16,17)
SMILES: CC1=C(N=C(N1C)C)C2=NC(=CC=C2)C(=O)O
Molecular Formula: C12H13N3O2
Molecular Weight: 231.255

6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid

CAS No.: 1706458-97-0

Cat. No.: VC4208577

Molecular Formula: C12H13N3O2

Molecular Weight: 231.255

* For research use only. Not for human or veterinary use.

6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid - 1706458-97-0

Specification

CAS No. 1706458-97-0
Molecular Formula C12H13N3O2
Molecular Weight 231.255
IUPAC Name 6-(1,2,5-trimethylimidazol-4-yl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H13N3O2/c1-7-11(13-8(2)15(7)3)9-5-4-6-10(14-9)12(16)17/h4-6H,1-3H3,(H,16,17)
Standard InChI Key SLIIVDNTPQVTPX-UHFFFAOYSA-N
SMILES CC1=C(N=C(N1C)C)C2=NC(=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound consists of a pyridine ring (C₅H₄N) with two functional substituents:

  • Position 2: A carboxylic acid group (-COOH), which confers acidity and hydrogen-bonding capacity.

  • Position 6: A 1H-imidazole ring substituted with three methyl groups (-CH₃) at unspecified positions, likely enhancing lipophilicity and steric bulk .

The molecular formula is inferred as C₁₂H₁₃N₃O₂ (exact mass: 243.10 g/mol), though experimental validation is pending. Key structural analogs, such as methyl 6-(1H-imidazol-4-yl)pyridine-3-carboxylate (C₁₀H₉N₃O₂) , highlight the influence of substituent positioning on electronic properties.

Table 1: Comparative Molecular Data for Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
6-(Trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acidC₁₂H₁₃N₃O₂243.10 (calculated)-COOH (C2), -C₃H₉N₂ (C6)
Methyl 6-(1H-imidazol-4-yl)pyridine-3-carboxylate C₁₀H₉N₃O₂203.20-COOCH₃ (C3), -imidazole (C6)
6-(2-Methyl-1H-imidazol-4-yl)pyridine-3-carboxylic acid C₁₀H₉N₃O₂203.20-COOH (C3), -CH₃-imidazole (C6)

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of 6-(trimethyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid has been reported, analogous imidazole-pyridine hybrids suggest feasible routes:

  • Paal-Knorr Pyrrole Synthesis: Adapting methods from 5-nitroimidazole derivatives , condensation of pre-functionalized pyridine precursors with trimethylimidazole intermediates could yield the target compound.

  • Regiocontrolled Cyclization: As demonstrated for 2-aryl-5-cyano-1H-imidazole-4-carboxamides , a hydroxyaryl-assisted cyclization might enable precise imidazole ring formation.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling could link halogenated pyridine-carboxylic acids to trimethylimidazole boronic esters .

Critical Reaction Parameters:

  • Catalysts: CuSO₄·5H₂O/Na ascorbate for azide-alkyne cycloadditions .

  • Solvents: Ethanol or acetonitrile for imine formation .

  • Temperature: Reflux conditions (~80°C) for optimal yield .

Physicochemical Properties

Predicted Properties

  • Solubility: Moderate aqueous solubility due to the -COOH group, though trimethylimidazole may reduce polarity (logP ≈ 1.5–2.5) .

  • Acidity: pKa ~4.2 (carboxylic acid) and ~6.8 (imidazole NH) .

  • Thermal Stability: Decomposition likely above 250°C, based on analogs .

Spectroscopic Features

  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (-COOH), and 3100 cm⁻¹ (imidazole C-H) .

  • NMR:

    • ¹H: δ 8.5–9.0 ppm (pyridine H), δ 2.5–3.0 ppm (imidazole-CH₃) .

    • ¹³C: δ 165–170 ppm (COOH), δ 120–140 ppm (aromatic C) .

Biological and Industrial Applications

Material Science Applications

Crystallographic studies of related compounds (e.g., C₂₂H₁₄Br₃N₇S ) reveal dense π-π stacking and hydrogen-bonding networks, implying utility in organic semiconductors or metal-organic frameworks (MOFs).

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Scalable routes remain unexplored.

  • Crystallographic Data: No single-crystal X-ray structures are available.

  • Bioactivity Profiling: In vitro and in vivo studies are needed.

Recommended Studies

  • DFT Calculations: To predict electronic properties and reactivity .

  • Antibacterial Screens: Against Gram-positive/-negative pathogens .

  • Solubility Enhancement: Via prodrug strategies or salt formation .

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